molecular formula C15H14F6N2O B2429426 (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one CAS No. 338401-81-3

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one

Cat. No. B2429426
CAS RN: 338401-81-3
M. Wt: 352.28
InChI Key: BGPHVZCDJOJOFG-ANKZSMJWSA-N
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Description

This compound is likely a fluorinated compound due to the presence of trifluoro groups. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific research on this compound, it’s hard to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds, such as tetrakis(dimethylamino)ethylene, have been used as reductants in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its fluorinated groups. Fluorinated compounds often have unique properties, such as high thermal and chemical stability .

Scientific Research Applications

Synthesis and Azannulation

Research has demonstrated the conversion of certain pyridinylaminohexadienones into 6-(dimethylamino)-4-(2-pyridinylamino)-3,5-hexadien-2-ones through treatment with dimethylformamide dimethyl acetal. This process leads to the formation of compounds like 4-(2-pyridinylamino)-2-trifluoromethylpyridines and 2-(trifluoroacetylmethylene)pyrido[1,2-a]pyrimidines, which are significant for their chemical and biological properties (Cocco, Conglu, & Onnis, 2001).

Efficient Synthesis of Aldehydes

A study explored the reactions of 4-dimethylamino-1,1,1-trifluro-3-buten-2-one with triflic anhydride or POCl3. This led to the synthesis of CF3 substituted 3-aryl- or 3-hetarylacroleins, showing high stereoselectivity in favoring the E-isomer of aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).

Synthesis of CF3-Heterocycles

Novel heterocyclizations based on the reaction of a complex between trifluoromethanesulfonic anhydride and 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one were investigated. This led to the closure of 6- or 7-membered rings, contributing to advancements in heterocyclic chemistry (Baraznenok, Nenajdenko, & Balenkova, 2003).

Structural Studies

A structural study of compounds like (3E,5E)-3,5-bis-(benzylidene)-4-oxopiperidinium mono- and trications was conducted, involving variants of (3E,5E)-3,5-bis[4-(dimethylamino)benzylidene]-4-oxopiperidinium. This research contributes to the understanding of molecular structures and properties, particularly in relation to their hydrogen-bonded systems and hyperpolarizabilities (Fonari et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]hexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N2O/c1-23(2)8-7-12(9-13(24)15(19,20)21)22-11-5-3-10(4-6-11)14(16,17)18/h3-9,22H,1-2H3/b8-7+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPHVZCDJOJOFG-ANKZSMJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one

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